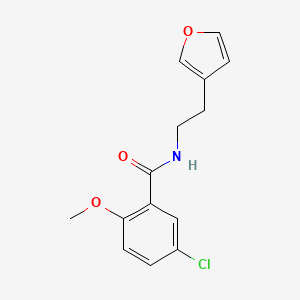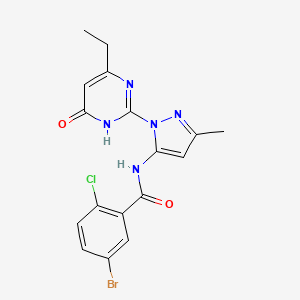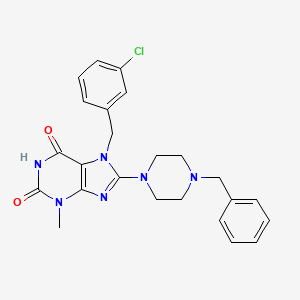![molecular formula C13H11N5O3 B2925020 N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 1797275-48-9](/img/structure/B2925020.png)
N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to an oxazole ring via a methylene bridge. The pyrimidine ring carries an amino group, while the oxazole ring carries a furan ring and a carboxamide group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C13H11N5O3) and molecular weight (285.263). More detailed properties like melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Antiviral Applications
This compound has shown promise in antiviral research. Derivatives of indole, which share a similar molecular structure, have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the aminopyrimidinyl group could potentially enhance the compound’s affinity for viral enzymes, making it a candidate for further studies in antiviral drug development.
Anti-inflammatory Properties
Compounds with an indole nucleus, like our compound of interest, have been found to possess anti-inflammatory properties . This suggests that N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide could be explored for its efficacy in reducing inflammation, which is a common pathway in many diseases.
Anticancer Research
Indole derivatives are known to have anticancer activities, and this compound could be investigated for its potential use in cancer treatment . Its ability to interact with various biological receptors may make it useful in targeting specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
The structural similarity to indole derivatives, which are known to have antimicrobial effects, suggests that this compound could be useful in the development of new antimicrobial agents . Its unique structure might offer a novel mechanism of action against resistant strains of bacteria or fungi.
Environmental Science Applications
While specific environmental applications for this compound are not directly reported, its structural analogs have been used in environmental science research. For instance, indole derivatives have been studied for their role in plant hormone regulation and could be relevant in agricultural research .
Industrial Research
In industrial research, the compound’s potential applications could include the synthesis of new materials or chemicals. Its molecular structure could provide a basis for developing new compounds with specific properties required in industrial processes.
properties
IUPAC Name |
N-[(4-aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c14-11-3-4-15-12(17-11)7-16-13(19)8-6-10(21-18-8)9-2-1-5-20-9/h1-6H,7H2,(H,16,19)(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXSCPRRLXBNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC3=NC=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

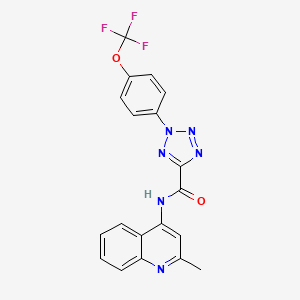
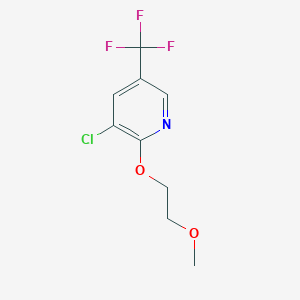
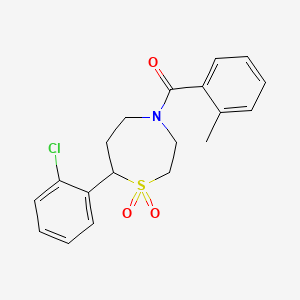
![N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2924943.png)
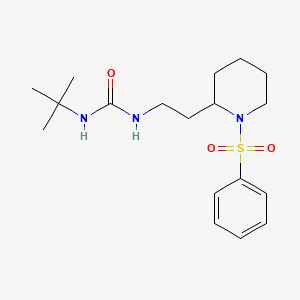
![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2924947.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)
![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)
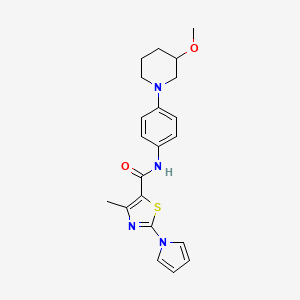
![dimethyl 1-[2-({[(2,6-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2924952.png)
